molecular formula C17H26FNO B6028743 6-{[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]amino}-2-methyl-2-heptanol

6-{[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]amino}-2-methyl-2-heptanol

Cat. No. B6028743
M. Wt: 279.4 g/mol
InChI Key: QIDXDKFTEVKKEV-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]amino}-2-methyl-2-heptanol, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This molecule has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders. In

Mechanism of Action

6-{[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]amino}-2-methyl-2-heptanol works by inhibiting the activity of BTK, a key enzyme in the B cell receptor (BCR) signaling pathway. BTK is essential for B cell survival and proliferation, and its dysregulation has been implicated in the development of various diseases, including cancer and autoimmune disorders. By inhibiting BTK activity, this compound prevents B cell activation and proliferation, leading to reduced tumor growth and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including inhibition of BTK activity, reduced B cell activation and proliferation, reduced tumor growth, and reduced inflammation. In preclinical models, this compound has been shown to have potent anti-tumor activity in B cell malignancies, such as CLL and MCL. In addition, this compound has also been shown to reduce inflammation and joint damage in rheumatoid arthritis models.

Advantages and Limitations for Lab Experiments

One of the major advantages of 6-{[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]amino}-2-methyl-2-heptanol is its specificity for BTK, which reduces off-target effects and toxicity. In addition, this compound has been shown to have a favorable pharmacokinetic profile, making it a viable option for clinical development. However, one of the limitations of this compound is its poor solubility, which may limit its efficacy in certain applications. Furthermore, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans remain to be determined.

Future Directions

Despite the promising preclinical data, several questions remain regarding the clinical potential of 6-{[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]amino}-2-methyl-2-heptanol. One of the future directions for this compound is to determine its safety and efficacy in clinical trials. In addition, further studies are needed to determine the optimal dosing and administration of this compound in various disease settings. Furthermore, this compound may have potential applications in other diseases, such as multiple sclerosis and lupus, which warrant further investigation. Finally, the development of this compound analogs with improved solubility and potency may further enhance its therapeutic potential.

Synthesis Methods

The synthesis of 6-{[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]amino}-2-methyl-2-heptanol involves several steps, including the preparation of key intermediates and coupling reactions. The first step involves the synthesis of (E)-3-(4-fluorophenyl)-2-propen-1-amine, which is then coupled with 2-methyl-2-heptanol in the presence of a coupling agent to form the final product, this compound. The synthesis of this compound has been optimized to increase yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

6-{[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]amino}-2-methyl-2-heptanol has been extensively studied in preclinical models for its potential therapeutic applications in the treatment of various diseases. One of the most promising applications of this compound is in the treatment of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This compound has been shown to inhibit BTK activity, which is essential for B cell survival and proliferation. In addition, this compound has also been studied in autoimmune disorders, such as rheumatoid arthritis, where it has been shown to reduce inflammation and joint damage.

properties

IUPAC Name

6-[[(E)-3-(4-fluorophenyl)prop-2-enyl]amino]-2-methylheptan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26FNO/c1-14(6-4-12-17(2,3)20)19-13-5-7-15-8-10-16(18)11-9-15/h5,7-11,14,19-20H,4,6,12-13H2,1-3H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDXDKFTEVKKEV-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)NCC=CC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCCC(C)(C)O)NC/C=C/C1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.